2-(3-Fluorophenyl)propan-1-amine
Overview
Description
2-(3-Fluorophenyl)propan-2-amine is a chemical compound with the CAS Number: 74702-89-9 . It has a molecular weight of 153.2 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 2-(3-Fluorophenyl)propan-2-amine is1S/C9H12FN/c1-9(2,11)7-4-3-5-8(10)6-7/h3-6H,11H2,1-2H3
. Physical And Chemical Properties Analysis
2-(3-Fluorophenyl)propan-2-amine is a liquid at room temperature . It has a molecular weight of 153.2 .Scientific Research Applications
Synthesis and Material Science
- Tertiary Amine Synthesis and Corrosion Inhibition : Tertiary amines, including those related to "2-(3-Fluorophenyl)propan-1-amine," have been synthesized for applications such as corrosion inhibition on carbon steel. These compounds demonstrate significant inhibition efficiencies by forming protective layers on the metal surface, highlighting their potential in material preservation technologies (Gao, Liang, & Wang, 2007).
Biomedical Research
- Antitumor Applications : Amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, structurally similar to "2-(3-Fluorophenyl)propan-1-amine," have shown potent antitumor properties. These compounds, upon biotransformation, reveal potent cytocidal activity against specific human carcinoma cell lines, offering insights into new cancer treatment options (Bradshaw et al., 2002).
Environmental and Sensor Technologies
- Amine Vapor Detection : Research into the detection of amine vapors, crucial for monitoring environmental and industrial safety, has led to the development of fluorescent sensors based on aggregation-induced emission (AIE) principles. Compounds like "2-(3-Fluorophenyl)propan-1-amine" can be utilized in creating sensors that light up in the presence of amine vapors, aiding in the detection of hazardous substances in the air (Gao et al., 2016).
Chemical Synthesis and Methodology
- Optical Active Compound Synthesis : Research into synthesizing optically active compounds for use as enantioselective fluorescent detectors has utilized palladium-catalyzed amination. Such methodologies, involving compounds structurally related to "2-(3-Fluorophenyl)propan-1-amine," offer pathways to creating sensitive probes for detecting amino alcohols and metal cations, underscoring the compound's utility in advanced chemical synthesis (Shaferov et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3-fluorophenyl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-7(6-11)8-3-2-4-9(10)5-8/h2-5,7H,6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGLXAPWDQVMTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)propan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.